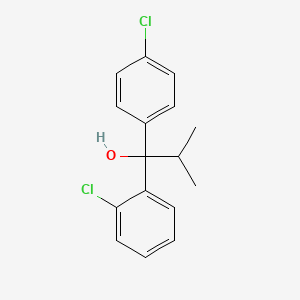
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) is an organotin compound that features a butadiene backbone with two trimethylstannane groups attached at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) typically involves the reaction of buta-1,3-diene with trimethylstannane under specific conditions. One common method involves the use of a platinum catalyst to facilitate the addition of trimethylstannane to the butadiene backbone . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane groups to their corresponding hydrides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used to replace the trimethylstannane groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized butadiene derivatives.
Wissenschaftliche Forschungsanwendungen
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty polymers and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin moiety. The trimethylstannane groups can coordinate with various metal centers, facilitating catalytic reactions. Additionally, the butadiene backbone can participate in cycloaddition reactions, forming complex cyclic structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds.
2,3-Dimethylbuta-1,3-diene: A substituted butadiene with methyl groups at the 2 and 3 positions.
(Buta-1,3-diene-2,3-diyl)bis(trimethylsilyl): Similar to the target compound but with trimethylsilyl groups instead of trimethylstannane.
Uniqueness
The trimethylstannane groups enhance the compound’s ability to participate in various catalytic and synthetic processes, making it a valuable reagent in both academic and industrial research .
Eigenschaften
CAS-Nummer |
91312-27-5 |
|---|---|
Molekularformel |
C10H22Sn2 |
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
trimethyl(3-trimethylstannylbuta-1,3-dien-2-yl)stannane |
InChI |
InChI=1S/C4H4.6CH3.2Sn/c1-3-4-2;;;;;;;;/h1-2H2;6*1H3;; |
InChI-Schlüssel |
XARXNRBKDLHCGG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C(=C)C(=C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
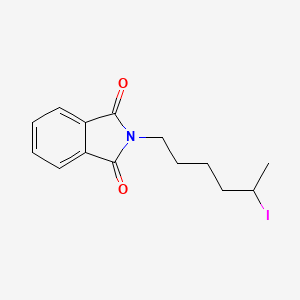
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
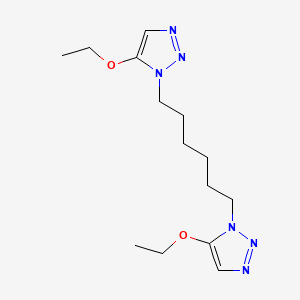
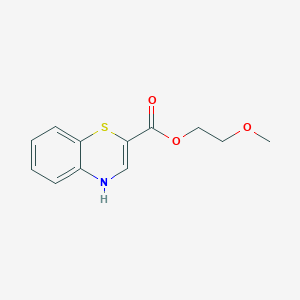
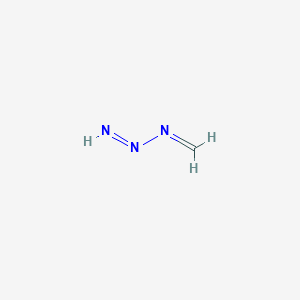

![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)

![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
